molecular formula C12H10BrNO4 B13698984 3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13698984
M. Wt: 312.12 g/mol
InChI Key: YDQWUTAOOOLLJH-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The bromine and methoxy groups are introduced through selective bromination and methylation reactions, respectively. The final step often involves the carboxylation of the isoxazole ring to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds.

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The isoxazole ring is known to interact with various enzymes and receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxyphenethylamine: Shares the bromine and methoxy groups but differs in the overall structure.

    (3-Bromo-4-methoxyphenyl)(phenyl)methanone: Contains similar functional groups but has a different core structure.

Uniqueness

3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10BrNO4/c1-6-10(12(15)16)11(14-18-6)7-3-4-9(17-2)8(13)5-7/h3-5H,1-2H3,(H,15,16)

InChI Key

YDQWUTAOOOLLJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2)OC)Br)C(=O)O

Origin of Product

United States

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